molecular formula C17H17F4N3 B11446321 4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11446321
M. Wt: 339.33 g/mol
InChI Key: JWXDAUCRRAYRDS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrimidine core.

    Addition of the Methylpiperidinyl Group: This step involves the nucleophilic substitution reaction where the methylpiperidinyl group is added.

    Incorporation of the Trifluoromethyl Group: This is typically done using trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-methylated products.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
  • 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one hydrochloride

Uniqueness

4-(4-Fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H17F4N3

Molecular Weight

339.33 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H17F4N3/c1-11-6-8-24(9-7-11)16-22-14(10-15(23-16)17(19,20)21)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3

InChI Key

JWXDAUCRRAYRDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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